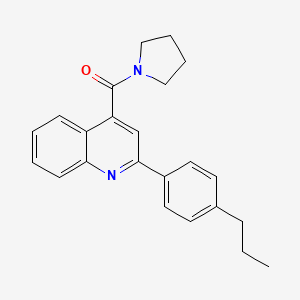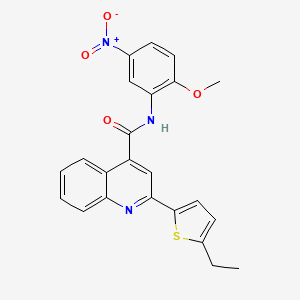
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide
Overview
Description
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its complex structure, which includes a quinoline core, a thienyl group, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where the intermediate product reacts with 2-methoxy-5-nitroaniline under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cellular processes. The molecular targets and pathways involved can vary, but may include:
Enzyme Inhibition: Inhibiting key enzymes required for microbial growth or cancer cell proliferation.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethyl-2-thienyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide: Lacks the nitro group, which may affect its biological activity.
2-(5-ethyl-2-thienyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide: Lacks the methoxy group, which may influence its solubility and reactivity.
2-(5-ethyl-2-thienyl)-N-(2-methoxy-5-nitrophenyl)-4-pyridinecarboxamide: Contains a pyridine core instead of a quinoline core, which may alter its chemical properties.
Uniqueness
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. The presence of both the methoxy and nitro groups, along with the quinoline core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-methoxy-5-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-15-9-11-22(31-15)20-13-17(16-6-4-5-7-18(16)24-20)23(27)25-19-12-14(26(28)29)8-10-21(19)30-2/h4-13H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMXFLQTAXECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-CHLORO-2-(4-ETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161917.png)
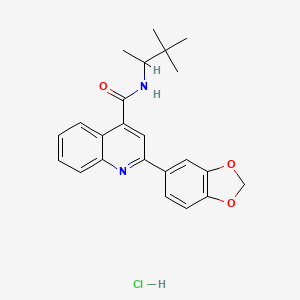
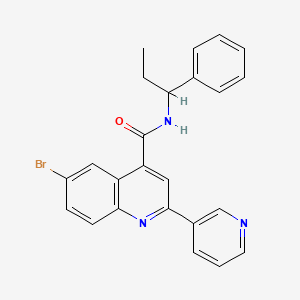
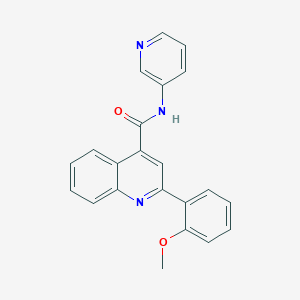
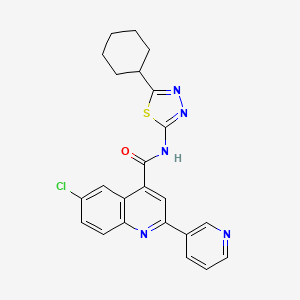
![2-(1,3-benzodioxol-5-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4161965.png)
![METHYL 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYLQUINOLIN-4-YL]FORMAMIDO}ACETATE](/img/structure/B4161968.png)

![7-chloro-8-methyl-4-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4161989.png)
![6-bromo-2-(3-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4161997.png)

